![molecular formula C12H13NO4 B8596027 1-methoxy-2-nitro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one](/img/structure/B8596027.png)
1-methoxy-2-nitro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-2-nitro-5,7,8,9-tetrahydro-6H-benzo7annulen-6-one is an organic compound with the molecular formula C12H13NO4. This compound is characterized by its unique structure, which includes a methoxy group, a nitro group, and a tetrahydrobenzoannulene core. It is a white to yellow solid and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-2-nitro-5,7,8,9-tetrahydro-6H-benzo7annulen-6-one typically involves multiple steps. One common method includes the nitration of a suitable precursor followed by methoxylation. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and methanol for methoxylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and methoxylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Methoxy-2-nitro-5,7,8,9-tetrahydro-6H-benzo7annulen-6-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Reagents such as halogens or alkylating agents are employed.
Major Products Formed
The major products formed from these reactions include amino derivatives, hydroxyl derivatives, and various substituted compounds, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Methoxy-2-nitro-5,7,8,9-tetrahydro-6H-benzo7annulen-6-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Methoxy-2-nitro-5,7,8,9-tetrahydro-6H-benzo7annulen-6-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s activity by affecting its solubility and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine
- 6,7,8,9-Tetrahydro-2-methoxy-3-nitrobenzocyclohepten-5-one
- 1-Piperazineethanol, 4-(2-amino-6,7,8,9-tetrahydro-1-methoxy-5H-benzocyclohepten-6-yl)-
Uniqueness
1-Methoxy-2-nitro-5,7,8,9-tetrahydro-6H-benzo7annulen-6-one is unique due to its specific combination of functional groups and its tetrahydrobenzoannulene core. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C12H13NO4 |
|---|---|
Peso molecular |
235.24 g/mol |
Nombre IUPAC |
1-methoxy-2-nitro-5,7,8,9-tetrahydrobenzo[7]annulen-6-one |
InChI |
InChI=1S/C12H13NO4/c1-17-12-10-4-2-3-9(14)7-8(10)5-6-11(12)13(15)16/h5-6H,2-4,7H2,1H3 |
Clave InChI |
ZDUBEVXJAJZYQB-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC2=C1CCCC(=O)C2)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
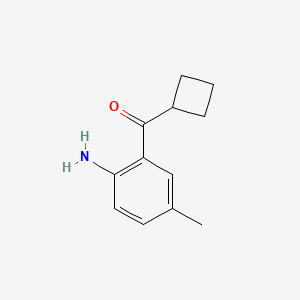
![1-Propanesulfonic acid, 3-[(2-hydroxy-1,1-dimethylethyl)amino]-](/img/structure/B8595946.png)
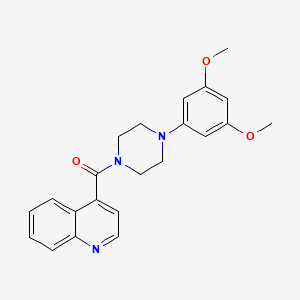

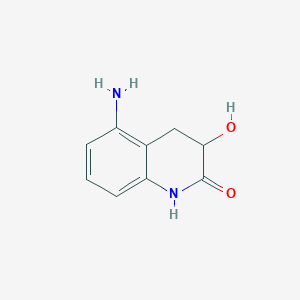
![N-[3-(2-diethylaminoethyl)-1H-indol-5-yl]naphthalene-1-sulphonamide](/img/structure/B8595977.png)
![Methyl 4-{[methyl(pyridin-2-yl)amino]methyl}benzoate](/img/structure/B8595984.png)
![4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]pyridine 1-oxide](/img/structure/B8595993.png)
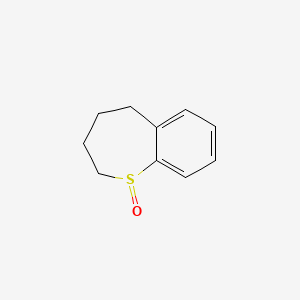

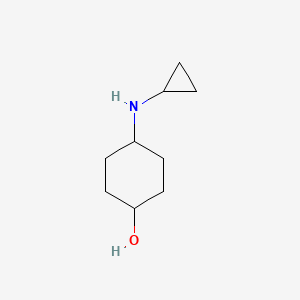
![5-(6-bromopyridin-3-yl)-1-azabicyclo[3.2.1]oct-3-ene](/img/structure/B8596042.png)
![1-[5-(1-Hydroxyethyl)-2,3-dihydroindol-1-yl]ethanone](/img/structure/B8596049.png)

